molecular formula C8H11N3 B1602646 3-Pyridin-2-yl-propionamidine CAS No. 887578-66-7

3-Pyridin-2-yl-propionamidine

Cat. No. B1602646
CAS RN: 887578-66-7
M. Wt: 149.19 g/mol
InChI Key: RKRXUFRKLPZYBZ-UHFFFAOYSA-N
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Description

3-Pyridin-2-yl-propionamidine is a chemical compound with the molecular formula C8H11N3 . It is commonly used as a ligand to make coordination polymers .


Synthesis Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Chemical Reactions Analysis

The chemical reactions involving 3-Pyridin-2-yl-propionamidine have been studied in the context of synthesizing N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

Scientific Research Applications

Photophysical Behavior Analysis

The compound has been used in the study of photophysical behavior, specifically in the development of purely organic materials showing multicolor fluorescent and phosphorescent behaviour . The rich photophysical behaviour of 3-(pyridin-2-yl)triimidazotriazine (TT-Py) organic molecule, comprising excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase, is investigated .

Development of Organic Materials

The compound plays a crucial role in the development of organic materials that exhibit multicolor fluorescent and phosphorescent behaviour . This is a significant challenge in practical applications, and the compound’s unique properties make it a valuable resource in this field .

Synthesis of N-(Pyridin-2-yl)imidates

The compound has been used in the synthesis of N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates . This synthetic protocol provides access to this important scaffold .

Conversion into N-heterocycles

The synthesized N-(pyridin-2-yl)imidates can be easily converted into the N-heterocycles 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine in the presence of the corresponding ethylenediamine and 1,3-diaminopropane .

Synthesis of Imidazo[1,2-a]pyridines

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .

Study of Electronic Nature

Imidates, such as the ones synthesized from 3-Pyridin-2-yl-propionamidine, are considered to be one of the most important organic patterns due to their varied electronic nature . They serve as powerful molecules of electrophiles and nucleophiles in reactions .

Safety And Hazards

The safety and hazards associated with 3-Pyridin-2-yl-propionamidine are not explicitly mentioned in the search results .

Future Directions

The future directions for research on 3-Pyridin-2-yl-propionamidine could involve further exploration of its potential as a protoporphyrinogen oxidase (PPO) inhibitor . Additionally, the development of pyridine-based novel antibiotic/drug design

properties

IUPAC Name

3-pyridin-2-ylpropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-8(10)5-4-7-3-1-2-6-11-7/h1-3,6H,4-5H2,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRXUFRKLPZYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591186
Record name 3-(Pyridin-2-yl)propanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridin-2-yl-propionamidine

CAS RN

887578-66-7
Record name 3-(Pyridin-2-yl)propanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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